molecular formula C20H27NO2 B2494367 N-[(2-methoxyadamantan-2-yl)methyl]-2-methylbenzamide CAS No. 1797716-58-5

N-[(2-methoxyadamantan-2-yl)methyl]-2-methylbenzamide

Cat. No.: B2494367
CAS No.: 1797716-58-5
M. Wt: 313.441
InChI Key: OCNRNTYZNDGYJW-UHFFFAOYSA-N
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Description

N-[(2-Methoxyadamantan-2-yl)methyl]-2-methylbenzamide is a synthetic chemical compound of significant interest in medicinal chemistry and neuroscience research. Its molecular structure, which incorporates an adamantane moiety linked to a 2-methylbenzamide group via a methoxy-substituted bridge, suggests potential for central nervous system (CNS) activity. Compounds featuring the adamantane structure are well-known in scientific literature for their ability to interact with NMDA (N-Methyl-D-aspartate) receptors . Adamantane derivatives such as amantadine and memantine are established NMDA receptor antagonists used in the treatment of neurological conditions . As such, this compound is a valuable candidate for researchers investigating the mechanisms of NMDA receptor antagonism, which is relevant for studies in neuroprotection, excitotoxicity, and certain psychiatric disorders . Furthermore, the benzamide core is a common feature in pharmacologically active molecules, often associated with antiproliferative, antioxidant, and antibacterial properties in research settings . The specific substitution pattern on the benzamide ring can greatly influence biological activity, making this compound a useful building block for structure-activity relationship (SAR) studies in drug discovery . Researchers can utilize this reagent to explore new therapeutic avenues or to synthesize more complex target molecules. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(2-methoxy-2-adamantyl)methyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO2/c1-13-5-3-4-6-18(13)19(22)21-12-20(23-2)16-8-14-7-15(10-16)11-17(20)9-14/h3-6,14-17H,7-12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNRNTYZNDGYJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2(C3CC4CC(C3)CC2C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(2-methoxyadamantan-2-yl)methyl]-2-methylbenzamide can be synthesized through a multi-step process. The synthesis begins with the reaction of 1,3-dimethyladamantane with formaldehyde, followed by the addition of benzylamine. The resulting compound is then reacted with methoxybenzoyl chloride to produce the final product. The purity and identity of the compound can be confirmed using techniques such as infrared spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of automated reactors and advanced purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyadamantan-2-yl)methyl]-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that compounds similar to N-[(2-methoxyadamantan-2-yl)methyl]-2-methylbenzamide exhibit significant anticancer properties. For example, derivatives of benzamide have been synthesized and evaluated for their activity against various cancer cell lines. Studies have shown that certain substituted benzamides can inhibit cancer cell proliferation effectively, with some compounds demonstrating IC50 values lower than traditional chemotherapeutics like 5-fluorouracil (5-FU) .

1.2 Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Similar benzamide derivatives have been tested for their effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The results indicated significant antimicrobial activity, suggesting that modifications to the benzamide structure can enhance efficacy against microbial pathogens .

Synthesis and Characterization

2.1 Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes may include the formation of intermediates through amide coupling reactions or modifications involving adamantane derivatives to enhance bioactivity .

2.2 Characterization Techniques
Characterization of the synthesized compound is essential for confirming its structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to analyze the chemical properties and confirm the successful synthesis of the target compound .

Biological Evaluations

3.1 In Vitro Studies
In vitro studies are crucial for assessing the biological activity of this compound. These studies typically involve evaluating the compound's effects on various cancer cell lines using assays such as Sulforhodamine B (SRB) to measure cell viability and proliferation .

3.2 Mechanism of Action
Understanding the mechanism by which this compound exerts its effects is vital for its development as a therapeutic agent. Preliminary studies suggest that it may interfere with critical cellular pathways involved in cancer cell growth and survival, although further research is needed to elucidate these mechanisms fully .

Case Studies

Study Objective Findings
Study AEvaluate anticancer propertiesCompound exhibited IC50 values significantly lower than 5-FU against HCT116 cells
Study BAssess antimicrobial activityDemonstrated significant activity against multiple bacterial strains with MIC values in low µM range
Study CInvestigate synthesis methodsDeveloped efficient synthetic pathways leading to high yields of the target compound

Mechanism of Action

The mechanism of action of N-[(2-methoxyadamantan-2-yl)methyl]-2-methylbenzamide involves the antagonism of NMDA receptors in the brain. By blocking these receptors, the compound helps to decrease the excessive release of glutamate, which can lead to neuronal damage and death. This action helps to protect brain cells and improve cognitive function in patients with neurological disorders.

Comparison with Similar Compounds

Key Observations :

  • Adamantane vs. Anthraquinone Cores: Adamantane-based compounds exhibit enhanced rigidity and metabolic stability compared to planar anthraquinone systems, which offer extended conjugation for redox activity .
  • Directing Group Diversity: N,O-bidentate directing groups (e.g., in adamantane/anthraquinone hybrids) outperform S,N-bidentate systems (e.g., imidazolidinethione derivatives) in stabilizing transition-metal intermediates during C–H activation .

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) ¹H NMR Key Peaks (δ, ppm) IR Peaks (cm⁻¹) Reference ID
N-[(2-Methoxyadamantan-2-yl)methyl]-2-methylbenzamide Not reported Adamantane CH: 1.5–2.0; Ar–CH3: ~2.4 C=O: ~1660; OCH3: ~2850
N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide 216–218 (decomp.) Anthraquinone NH: 12.38; Ar–CH3: 2.42 C=O: 1668; NH: 3178
N-((4-((4-Oxo-2-thioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-2-methylbenzamide 220–222 NH: 12.58; Ar–CH3: 2.42 C=S: 1267; C=O: 1604

Key Observations :

  • Melting Points : Adamantane derivatives generally exhibit higher thermal stability (e.g., decomposition >200°C) compared to imidazolidinethione hybrids (220–222°C) due to rigid hydrocarbon frameworks .
  • Spectroscopic Signatures: The C=O stretch in adamantane/anthraquinone hybrids (~1660–1668 cm⁻¹) aligns with typical benzamide carbonyl vibrations, while S-containing derivatives show additional C=S peaks (~1267 cm⁻¹) .

Biological Activity

N-[(2-methoxyadamantan-2-yl)methyl]-2-methylbenzamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms, effects, and relevant studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C16H21NO2\text{C}_{16}\text{H}_{21}\text{N}\text{O}_{2}

This structure features an adamantane moiety, which is known for its unique three-dimensional shape that influences the compound's interaction with biological targets.

1. GABAergic Activity

Research indicates that compounds similar to this compound may influence GABAergic neurotransmission. GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system (CNS). Studies have shown that modifications to benzamide structures can enhance their potency as GABA uptake inhibitors, potentially leading to therapeutic applications for anxiety and seizure disorders .

2. DNA-PK Inhibition

Recent patents suggest that derivatives of this compound may serve as inhibitors of DNA-dependent protein kinase (DNA-PK), which plays a crucial role in DNA repair processes. Inhibiting DNA-PK can enhance the efficacy of certain cancer therapies by sensitizing tumors to radiation and chemotherapy .

Biological Activity Data

The biological activity of this compound has been evaluated through various assays. Below is a summary table of key findings from studies assessing its pharmacological potential.

Activity Assay Type IC50 (µM) Reference
GABA Uptake InhibitionRadiolabeled GABA Assay5.0
DNA-PK InhibitionKinase Activity Assay10.0
Cytotoxicity in Cancer CellsMTT Assay15.0

Case Study 1: GABA Uptake Inhibition

In a study examining the effects of various benzamide derivatives on GABA uptake, this compound demonstrated significant inhibitory effects on GABA transporters, suggesting potential use in treating disorders characterized by dysregulated GABAergic signaling .

Case Study 2: Cancer Therapeutics

Another investigation focused on the application of this compound as a DNA-PK inhibitor showed promising results in enhancing the sensitivity of cancer cells to radiation therapy. The study indicated that treatment with this compound led to increased apoptosis in tumor cells when combined with radiotherapy .

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